Home > Products > Screening Compounds P122777 > Doxorubicinol (hydrochloride)
Doxorubicinol (hydrochloride) -

Doxorubicinol (hydrochloride)

Catalog Number: EVT-10911058
CAS Number:
Molecular Formula: C27H31NO11
Molecular Weight: 545.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Doxorubicinol is derived from doxorubicin, which is produced through fermentation processes involving the bacterium Streptomyces peucetius. This compound is available in various formulations, including hydrochloride salt forms, which enhance its solubility and stability for clinical use.

Classification

Doxorubicinol falls under the category of anthracycline antibiotics. Its classification as a metabolite highlights its role in the pharmacokinetics and pharmacodynamics of doxorubicin therapy. As a secondary compound, it exhibits distinct biological activity compared to its parent compound.

Synthesis Analysis

Methods

The synthesis of doxorubicinol can be achieved through several methods, primarily focusing on the reduction of doxorubicin. One notable approach involves enzymatic reduction using specific reductases that convert the carbonyl group at C-13 of doxorubicin into a hydroxyl group, yielding doxorubicinol.

Technical Details

A common method for synthesizing doxorubicinol involves:

  • Enzymatic Reduction: Utilizing enzymes such as alcohol dehydrogenase in a controlled environment to facilitate the conversion.
  • Chemical Reduction: Employing reducing agents like sodium borohydride under specific conditions to achieve similar transformations.

The purification of doxorubicinol from reaction mixtures typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted substrates and by-products.

Molecular Structure Analysis

Structure

Doxorubicinol has a molecular formula of C27_{27}H29_{29}O10_{10} and a molecular weight of approximately 543.52 g/mol. Its structure features multiple hydroxyl groups and an anthraquinone core similar to doxorubicin but with a reduced carbonyl group.

Chemical Reactions Analysis

Reactions

Doxorubicinol participates in various chemical reactions that are crucial for its biological activity. Key reactions include:

  • Oxidation-Reaction: Doxorubicinol can be oxidized back to doxorubicin under certain conditions.
  • Conjugation Reactions: It can undergo conjugation with glucuronic acid or sulfate, enhancing its solubility and excretion.

Technical Details

The reaction mechanisms often involve nucleophilic attack on electrophilic centers within the molecule, facilitated by enzymes or chemical reagents. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to monitor these transformations.

Mechanism of Action

Process

The mechanism of action of doxorubicinol is primarily linked to its ability to intercalate DNA, similar to doxorubicin. This intercalation disrupts DNA replication and transcription processes, leading to apoptosis in rapidly dividing cancer cells.

Data

Research indicates that doxorubicinol may exhibit cytotoxic effects through:

  • Inhibition of Topoisomerase II: This enzyme plays a critical role in DNA unwinding; inhibition leads to DNA strand breaks.
  • Reactive Oxygen Species Generation: Doxorubicinol can induce oxidative stress within cells, contributing to cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Doxorubicinol typically appears as a reddish-brown powder.
  • Solubility: It is soluble in water and methanol but less soluble in organic solvents like chloroform.

Chemical Properties

  • pH Stability: The stability of doxorubicinol is pH-dependent; it is more stable in acidic conditions.
  • Melting Point: The melting point ranges around 200°C, indicating thermal stability suitable for pharmaceutical formulations.

Relevant analyses often include spectroscopic methods (like infrared spectroscopy) to characterize functional groups and confirm purity.

Applications

Scientific Uses

Doxorubicinol is primarily used in:

  • Pharmacokinetic Studies: Understanding the metabolism of doxorubicin in clinical settings.
  • Cancer Research: Investigating its potential as an alternative therapeutic agent or adjuvant in combination therapies.
  • Analytical Chemistry: Development of methods for simultaneous quantification of doxorubicin and its metabolites in biological samples using techniques like liquid chromatography-tandem mass spectrometry.
Biosynthesis and Metabolic Pathways of Doxorubicinol

Doxorubicinol hydrochloride, the C-13 alcohol metabolite of doxorubicin, represents a critical biotransformation product with distinct pharmacological and toxicological significance. Its formation occurs through enzymatic reduction of the parent anthracycline, mediated primarily by short-chain dehydrogenases/reductases (SDRs) and aldo-keto reductase (AKR) superfamily members. This metabolite exhibits altered chemical properties compared to doxorubicin, including enhanced hydrophilicity and a shifted redox potential, influencing its tissue distribution and biological activity. The metabolic pathway exemplifies the complex interplay between xenobiotic metabolism, tissue-specific redox environments, and enzymatic kinetics, which collectively determine the net flux from doxorubicin to doxorubicinol in vivo [5] [8].

Enzymatic Reduction of Doxorubicin: Role of Carbonyl Reductases and Aldo-Keto Reductases

The conversion of doxorubicin to doxorubicinol is catalyzed predominantly by cytosolic NADPH-dependent reductases, with carbonyl reductase 1 (CBR1) and carbonyl reductase 3 (CBR3) playing principal roles. CBR1 demonstrates superior catalytic efficiency (k~cat~/K~m~ ≈ 4.8 × 10^4^ M^−1^s^−1^) compared to CBR3 (k~cat~/K~m~ ≈ 1.2 × 10^4^ M^−1^s^−1^), attributable to structural differences in their substrate-binding pockets favoring the recognition of the daunosamine sugar and anthraquinone moiety of doxorubicin. CBR1 follows an ordered bi-bi mechanism, with NADPH binding preceding substrate association, facilitating hydride transfer to the C-13 carbonyl group [5] [8].

Concurrently, the aldo-keto reductase family 1 member A1 (AKR1A1) and aldo-keto reductase family 1 member C3 (AKR1C3) contribute significantly to this reduction. AKR1A1 operates with high affinity (K~m~ ≈ 18–25 μM) but slower turnover, while AKR1C3, though exhibiting lower affinity (K~m~ ≈ 45–60 μM), demonstrates broader substrate specificity, including the reduction of other carbonyl-containing xenobiotics. Enzymological studies reveal AKR1C3's susceptibility to product inhibition by doxorubicinol, potentially regulating its contribution under physiological conditions. The relative expression levels of these enzymes—CBR1 > AKR1A1 > AKR1C3 > CBR3 in human liver cytosol—dictate their hierarchical contribution to systemic doxorubicinol formation [4] [5] [8].

Table 1: Key Enzymes Catalyzing Doxorubicin to Doxorubicinol Reduction

EnzymeCofactorK~m~ (μM)V~max~ (nmol/min/mg)k~cat~ (min^−1^)k~cat~/K~m~ (M^−1^s^−1^)
CBR1NADPH15–22120–18090–135~4.8 × 10^4^
CBR3NADPH35–5025–4018–30~1.2 × 10^4^
AKR1A1NADPH18–2545–6535–50~2.8 × 10^4^
AKR1C3NADPH45–6060–9045–70~1.8 × 10^4^

Genetic polymorphisms critically influence enzymatic activity. Notably, the CBR3 V244M variant (rs8133052) exhibits a 30–40% reduction in activity compared to wild-type, potentially modulating doxorubicinol accumulation in patients. Similarly, nonsynonymous SNPs in AKR1C3 (e.g., rs12529) correlate with variable metabolite levels in pharmacokinetic studies, highlighting pharmacogenetic determinants of this metabolic pathway [5].

Tissue-Specific Metabolism: Hepatic vs. Cardiac Redox Microenvironments

Doxorubicinol formation displays profound tissue-specificity governed by divergent redox landscapes and enzyme expression profiles. The liver serves as the primary site of systemic metabolism, characterized by:

  • High CBR1/AKR1A1 Expression: Abundant cytosolic reductases ensure efficient first-pass conversion of doxorubicin post-IV administration.
  • Favorable Redox Milieu: Elevated [NADPH]/[NADP^+^] ratios (≈100–150) in hepatocytes, maintained by robust pentose phosphate pathway flux and malic enzyme activity, drive reductive metabolism.
  • Compartmentalization: Enzymatic activity localizes predominantly to the cytosolic fraction (>90%), with minimal microsomal contribution [3] [5].

Conversely, cardiac tissue exhibits constrained doxorubicinol generation despite significant doxorubicin uptake:

  • Low Reductase Expression: CBR1 and AKR1A1 mRNA and protein levels are 5–10 fold lower in cardiomyocytes versus hepatocytes.
  • Oxidizing Intracellular Environment: Cardiomyocytes maintain lower [NADPH]/[NADP^+^] ratios (≈20–40) due to high energy demand consuming reducing equivalents. Mitochondria generate substantial superoxide (O~2~^•−^) via complex I and III, oxidizing NADPH and creating a pro-oxidant state antagonistic to reduction.
  • Subcellular Redox Gradients: The sarcoplasmic reticulum (SR) lumen, despite harboring calcium pumps sensitive to doxorubicinol, possesses minimal reductase activity. Doxorubicinol detected in cardiac tissue likely originates from cytosolic reduction or hepatic import [3] [5] [9].

Table 2: Comparative Microenvironments Influencing Doxorubicinol Formation in Liver vs. Heart

ParameterLiverHeart
CBR1 ExpressionHigh (100–150 pmol/mg protein)Low (10–20 pmol/mg protein)
[NADPH]/[NADP+]High (100–150)Low (20–40)
ROS Steady-State LevelLowHigh (mitochondrial O~2~^•−^ flux)
Primary Reduction SiteCytosolCytosol (limited)
Contribution to Systemic DoxorubicinolMajor (>70%)Minor (<5%)

The redox tension between these organs underpins doxorubicinol's organ-specific effects. Hepatic efficiency generates substantial systemic exposure to the metabolite, while the heart's limited reduction capacity paradoxically accumulates doxorubicinol imported from circulation, contributing to its selective cardiotoxicity through inhibition of sarcoplasmic reticulum Ca^2+^-ATPase (ATP2A2) and disruption of calcium homeostasis [3] [5] [9].

Interspecies Variability in Doxorubicinol Formation: Implications for Preclinical Models

Significant interspecies differences in doxorubicinol pharmacokinetics challenge the extrapolation of preclinical data to humans:

  • Rodent Models (Rats/Mice): Exhibit 3–5 fold higher plasma and cardiac doxorubicinol levels than humans after equivalent mg/kg doxorubicin dosing. This stems from elevated hepatic Cbr1 expression (2–3 fold higher vs. human) and enhanced reductase activity (V~max~ ≈ 2.5 fold greater in rat liver cytosol). Consequently, rodents overemphasize doxorubicinol-mediated cardiotoxicity, potentially undervaluing parent-drug mechanisms like topoisomerase IIβ inhibition [3] [5].
  • Canine Models: Demonstrate moderate doxorubicinol formation, with plasma metabolite/parent ratios closer to humans than rodents. However, dogs exhibit accelerated clearance of doxorubicin, potentially underestimating chronic metabolite exposure [3].
  • Human Metabolism: Generates substantial but variable doxorubicinol (plasma AUC~metabolite~/AUC~parent~ ≈ 0.4–0.6). Critically, gut microbiota (e.g., Raoultella planticola, Escherichia coli) contribute uniquely to human metabolism via deglycosylation to 7-deoxydoxorubicinone and subsequent reduction to 7-deoxydoxorubicinol—a pathway negligible in standard pathogen-free rodents. Molybdenum cofactor-dependent bacterial enzymes mediate this transformation [8].

Table 3: Interspecies Variability in Doxorubicin Reduction to Doxorubicinol

SpeciesHepatic CBR Activity (nmol/min/mg)Plasma AUC~Doxorubicinol~/AUC~Dox~Cardiac [Doxorubicinol]/[Dox] (24h post-dose)Key Discrepancies vs. Humans
Human15–250.4–0.60.8–1.2Reference
Rat50–801.8–2.53.0–4.5↑ Hepatic reduction; ↑ Cardiac metabolite accumulation
Mouse45–701.5–2.02.5–3.8↑ Hepatic reduction
Dog20–350.6–0.91.0–1.8↑ Doxorubicin clearance; ↓ Exposure time
Mini-Pig18–300.5–0.80.9–1.5Closest reductase activity; Limited genomic data

These disparities necessitate careful model selection and interpretation:

  • Genetic Engineered Models: Cbr1-knockout mice or humanized CBR1 transgenic mice better recapitulate human metabolite profiles and may improve cardiotoxicity prediction.
  • Human Microbota-Associated Models: Gnotobiotic mice colonized with human microbiota partially restore the bacterial metabolic pathway, enhancing translational relevance for studying gut-mediated metabolite contributions [3] [8].

Understanding species-specific enzyme kinetics, cofactor availability, and extra-hepatic metabolism is thus paramount for designing preclinical studies evaluating doxorubicinol's biological effects [3] [5].

Properties

Product Name

Doxorubicinol (hydrochloride)

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H31NO11

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16?,17-,22+,27-/m0/s1

InChI Key

NKZRZOVSJNSBFR-WTNDLEHGSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.